![molecular formula C11H11ClIN3O B1435035 6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-41-4](/img/structure/B1435035.png)
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
The compound “6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic molecule. It contains a pyrazolo[4,3-b]pyridine core, which is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and at the 3-position with an iodine atom. The 6-position of the pyrazolo[4,3-b]pyridine core is substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is characterized by a pyrazolo[4,3-b]pyridine core, which is a bicyclic structure containing a pyrazole ring fused to a pyridine ring. The 1-position of this core is substituted with a tetrahydro-2H-pyran-2-yl group, which is a six-membered ring containing one oxygen atom. The 3-position and 6-position of the pyrazolo[4,3-b]pyridine core are substituted with iodine and chlorine atoms, respectively .Scientific Research Applications
Synthesis and Antiproliferative Activity
Researchers have synthesized a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines demonstrating significant antiproliferative activity against various cancer cell lines. The study highlighted the compound's mechanism of action, including induction of apoptosis and interference with cell proliferation markers, suggesting its potential as a lead compound in cancer therapy (Razmienė et al., 2021).
Corrosion Inhibition
Another application of pyrazolo[3,4-b]pyridine derivatives is in corrosion inhibition for mild steel in acidic environments. The ultrasound-assisted synthesis of these compounds has proven effective in enhancing the corrosion resistance, showcasing the utility of pyrazolo[3,4-b]pyridine derivatives in industrial applications to protect metals against corrosion (Dandia et al., 2013).
Computational Studies and Material Characteristics
Pyrazolo[4,3-b]pyridine derivatives have also been explored for their structural, optical, and electronic characteristics, contributing valuable insights into the development of new materials with potential applications in electronics and photonics. This includes investigations into their junction characteristics and potential as photosensitive materials (Zedan et al., 2020).
Biomedical Applications
A comprehensive review of pyrazolo[3,4-b]pyridines covered their synthesis, diverse substituents, and biomedical applications. Highlighting over 300,000 derivatives, this body of work underscores the compound's versatility and potential in developing novel therapeutic agents (Donaire-Arias et al., 2022).
Future Directions
The future directions for research on “6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” could involve further exploration of its synthesis, properties, and potential applications. Given the structural complexity of this molecule, it may have interesting reactivity that could be exploited in the synthesis of new materials or biologically active compounds .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have a broad range of biological activities .
Mode of Action
It’s worth noting that the compound contains an imidazole ring, which is known to interact with various biological targets . The presence of the iodine and chlorine atoms could also influence its reactivity and interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways .
Pharmacokinetics
The presence of the tetrahydropyran ring could potentially influence its bioavailability .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Action Environment
It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c .
properties
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-7-5-8-10(14-6-7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILPXZRYFAWHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=N2)I)N=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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